molecular formula C19H17N5OS B11352766 [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetonitrile

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetonitrile

Cat. No.: B11352766
M. Wt: 363.4 g/mol
InChI Key: GVDZSYOTNXFQFR-UHFFFAOYSA-N
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Description

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is a complex organic compound characterized by its spirocyclic structure, which integrates a benzo[h][1,2,4]triazolo[3,4-b]quinazoline core with a cyclopentane ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted acetonitriles.

Scientific Research Applications

Chemistry

In chemistry, [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antibacterial, antifungal, and antitumor activities . It can be used as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as enhanced durability or reactivity. Its applications could extend to the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or bind to receptors, thereby modulating biological pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-13-yl)sulfanylacetonitrile

InChI

InChI=1S/C19H17N5OS/c20-9-10-26-18-23-22-17-21-15-13-6-2-1-5-12(13)11-19(7-3-4-8-19)14(15)16(25)24(17)18/h1-2,5-6H,3-4,7-8,10-11H2,(H,21,22)

InChI Key

GVDZSYOTNXFQFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)NN=C5SCC#N

Origin of Product

United States

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